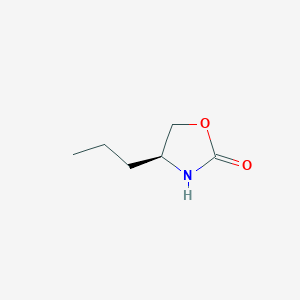

(4S)-4-propyl-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-propyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXNSLLITCXHBI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429044 | |

| Record name | AG-E-14754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165115-69-5 | |

| Record name | AG-E-14754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4s 4 Substituted 1,3 Oxazolidin 2 Ones

Synthesis of the Core Oxazolidin-2-one Scaffold

The formation of the oxazolidin-2-one ring is the foundational step in accessing these valuable chemical entities. The key is to establish the stereocenter at the C4 position, which dictates the stereochemical outcome of subsequent reactions when the molecule is used as a chiral auxiliary.

The most common and direct precursors for the synthesis of (4S)-4-substituted-1,3-oxazolidin-2-ones are chiral β-amino alcohols. The stereochemistry at the 4-position of the final oxazolidinone is directly derived from the stereochemistry of the amino alcohol starting material. For the specific synthesis of (4S)-4-propyl-1,3-oxazolidin-2-one, the required starting material is the chiral amino alcohol (S)-2-amino-1-pentanol.

These amino alcohols are often commercially available or can be synthesized from the corresponding α-amino acids. The reduction of the carboxylic acid moiety of an amino acid, such as L-norvaline for the propyl-substituted target, yields the desired chiral amino alcohol. This approach ensures a high level of enantiopurity in the final product.

Once the chiral amino alcohol is obtained, the subsequent step involves the formation of the cyclic carbamate, which constitutes the oxazolidin-2-one ring. This is achieved by reacting the amino alcohol with a carbonylating agent. Various reagents can be employed for this cyclization, each with its own advantages.

Common cyclizing agents include:

Phosgene (B1210022) or its derivatives (e.g., triphosgene): While highly effective, the extreme toxicity of phosgene has led to the preference for safer alternatives.

Dialkyl Carbonates (e.g., Diethyl Carbonate or Dimethyl Carbonate): This is a safer and more environmentally benign option. The reaction is typically performed at elevated temperatures with a base catalyst, such as potassium carbonate, and drives the reaction forward by the distillation of the alcohol byproduct (e.g., ethanol). chemicalbook.com

Carbonyldiimidazole (CDI): This reagent efficiently forms the ring under mild conditions.

Chloroformates (e.g., ethyl chloroformate): This method involves a two-step process of N- or O-acylation followed by base-induced cyclization.

A recently reported method involves the reaction of 1-phenyl-3-pyrazolidone with various reagents to ultimately yield oxazolidin-4-one derivatives through a cyclization process. ajchem-a.com

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the formation of oxazolidin-2-ones. A microwave-assisted methodology has been developed for the one-pot cyclization-methylation of amino alcohols using dimethyl carbonate and a catalytic amount of an ionic liquid. researchgate.net Another protocol describes the synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine (B43304) under microwave irradiation in a paste medium, where a catalytic amount of nitromethane (B149229) absorbs the microwave energy. organic-chemistry.org These methods represent a faster and more efficient alternative to conventional heating. researchgate.netorganic-chemistry.org

For large-scale production, synthetic routes must be both high-yielding and cost-effective. The use of inexpensive and readily available starting materials is paramount. A particularly efficient method for synthesizing 4-substituted-oxazolidin-2-ones involves the reaction of a chiral amino alcohol with diethyl carbonate in the presence of a catalytic amount of potassium carbonate. chemicalbook.com This procedure is attractive due to the low cost of the reagents and the high yields often obtained. For example, the synthesis of (S)-4-phenyl-2-oxazolidinone from (S)-phenylglycinol using this method results in an 85% yield. chemicalbook.com

| Starting Amino Alcohol | Reagents | Conditions | Product | Yield (%) | Reference |

| (R,S)-Phenylglycinol | Diethyl Carbonate, K₂CO₃ | Heat to 130-140°C | (R,S)-4-Phenyl-2-oxazolidinone | 85 | chemicalbook.com |

N-Acylation of 4-Substituted-1,3-Oxazolidin-2-ones for Chiral Imide Formation

The primary application of (4S)-4-substituted-1,3-oxazolidin-2-ones in asymmetric synthesis is as chiral auxiliaries. To serve this function, they must first be acylated on the ring nitrogen atom to form an N-acyl oxazolidinone, which is a chiral imide. This activated imide can then direct the stereoselective functionalization of the acyl group.

The standard protocol for the N-acylation of an oxazolidinone involves the deprotonation of the N-H bond with a strong base, followed by quenching the resulting lithium amide with an acyl chloride or anhydride (B1165640). researchgate.net

The general steps are as follows:

The 4-substituted-1,3-oxazolidin-2-one is dissolved in an anhydrous aprotic solvent, typically tetrahydrofuran (B95107) (THF), and cooled to a low temperature (e.g., -78 °C).

A strong base, most commonly n-butyllithium (n-BuLi), is added dropwise to the solution. This deprotonates the nitrogen to form a lithium salt.

The desired acyl chloride is then added to the reaction mixture. The lithium amide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the N-acyl imide.

The reaction is quenched, and the product is isolated through extraction and purification, often by crystallization or chromatography.

This reliable procedure allows for the synthesis of a wide array of N-acyl oxazolidinones, which are poised for use in various stereoselective transformations such as aldol (B89426) additions, alkylations, and conjugate additions. researchgate.netacs.org

| Oxazolidinone | Base | Acylating Agent | Conditions | Product | Reference |

| (4S)-4-benzyl-1,3-oxazolidin-2-one | n-BuLi | Propioloyl chloride (from propiolic acid + pivaloyl chloride) | THF, -78 °C to 0 °C | N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin-2-one | researchgate.net |

Preparation of N-Acyl-(4S)-4-Isopropyl-1,3-Oxazolidin-2-ones

The N-acylation of 4-substituted-1,3-oxazolidin-2-ones is a fundamental transformation, enabling their use as chiral auxiliaries. The preparation of N-acyl-(4S)-4-isopropyl-1,3-oxazolidin-2-ones is a well-documented process, typically proceeding via the deprotonation of the oxazolidinone nitrogen followed by reaction with an acylating agent.

A common procedure involves the treatment of (4S)-4-isopropyl-1,3-oxazolidin-2-one with a strong base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). This generates the corresponding lithium salt, which is a potent nucleophile. Subsequent addition of an acyl chloride or anhydride introduces the acyl group onto the nitrogen atom. The reaction is typically quenched with an aqueous solution, and the product is extracted and purified.

For instance, the synthesis of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone has been reported with high yields. chemicalbook.com In a representative procedure, (4S)-4-isopropyl-1,3-oxazolidin-2-one is treated with triethylamine (B128534) and lithium chloride in THF at 0 °C, followed by the addition of propionic anhydride. chemicalbook.com The reaction mixture is warmed to room temperature and stirred for a short period before workup. chemicalbook.com This method provides the desired N-propionyl derivative in excellent yield. chemicalbook.com

Table 1: Reagents and Conditions for the Preparation of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone chemicalbook.com

| Step | Reagent | Solvent | Temperature | Time |

| 1 | (4S)-4-isopropyl-1,3-oxazolidin-2-one, triethylamine, lithium chloride | Tetrahydrofuran | 0 °C | 0.5 h |

| 2 | Propionic anhydride | Tetrahydrofuran | 0 - 20 °C | 1.5 - 2 h |

Derivatives with Propionyl and Other Acyl Groups

The methodology for introducing a propionyl group can be extended to a wide range of other acyl groups, allowing for the synthesis of a diverse library of N-acyl-1,3-oxazolidin-2-one chiral auxiliaries. The choice of the acylating agent is dictated by the desired acyl substituent. Common acylating agents include various acyl chlorides and anhydrides.

The general reaction scheme involves the deprotonation of the this compound followed by quenching with the appropriate electrophile. For example, the synthesis of N-propynoyl-(4S)-4-benzyl-1,3-oxazolidin-2-one has been achieved by treating the corresponding oxazolidinone with n-butyllithium and then reacting the resulting anion with a mixed anhydride of propiolic acid. nih.gov This highlights the versatility of the N-acylation reaction.

A similar strategy can be applied to this compound to generate a variety of N-acyl derivatives. By analogy to the synthesis of the N-propionyl isopropyl derivative, one can expect high yields for the N-acylation of the propyl analog under similar conditions.

Table 2: Examples of N-Acyl Groups and Corresponding Acylating Agents

| N-Acyl Group | Acylating Agent |

| Acetyl | Acetyl chloride or Acetic anhydride |

| Propionyl | Propionyl chloride or Propionic anhydride |

| Butyryl | Butyryl chloride or Butyric anhydride |

| Benzoyl | Benzoyl chloride |

| Acryloyl | Acryloyl chloride |

The resulting N-acyl-(4S)-4-propyl-1,3-oxazolidin-2-ones are valuable intermediates in asymmetric synthesis, particularly in aldol reactions, alkylations, and conjugate additions, where the chiral auxiliary directs the stereochemical outcome of the reaction.

Applications of 4 Substituted 1,3 Oxazolidin 2 Ones in Asymmetric Organic Synthesis

Asymmetric Alkylation Reactions

Asymmetric alkylation reactions are fundamental carbon-carbon bond-forming processes that establish new stereocenters. The use of chiral N-acyloxazolidinones provides a highly effective method for controlling the stereochemical outcome of these reactions. rsc.orgresearchgate.net

Diastereoselective Alkylation of Chiral Imide Enolates

The diastereoselective alkylation of chiral imide enolates derived from N-acyloxazolidinones is a well-established and predictable method for the synthesis of α-substituted carboxylic acids in high enantiomeric purity. williams.edu The process begins with the acylation of the oxazolidinone auxiliary. The resulting N-acyl imide is then deprotonated using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a chiral enolate. uwindsor.ca

The geometry of the enolate is crucial for the stereochemical outcome of the subsequent alkylation. In the case of N-acyl-1,3-oxazolidin-2-ones, the (Z)-enolate is formed preferentially. The metal counterion chelates to the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid, bicyclic-like structure. This conformation effectively shields one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face. The C4-substituent on the oxazolidinone ring, in this case, a propyl group, plays a key role in dictating the facial bias.

For instance, in the alkylation of the lithium enolate derived from N-propanoyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one, the approach of an electrophile is directed to the re face of the enolate, away from the bulky isopropyl group at C4. This results in the formation of the corresponding alkylated product with a high degree of diastereoselectivity. The diastereomeric ratio of the products can be exceptionally high, often exceeding 95:5. uwindsor.ca

| Oxazolidinone Auxiliary | Electrophile (E+) | Base | Temperature (°C) | Diastereomeric Ratio |

| (4S)-4-isopropyl-1,3-oxazolidin-2-one | Methyl Iodide | NaHMDS | -78 | 91:9 |

| (4S)-4-isopropyl-1,3-oxazolidin-2-one | Benzyl (B1604629) Bromide | LDA | 0 | 99:1 |

| (4S)-4-benzyl-1,3-oxazolidin-2-one | Methyl Iodide | NaHMDS | -78 | 7:93 |

| (4S)-4-benzyl-1,3-oxazolidin-2-one | Benzyl Bromide | LDA | 0 | 2:98 |

This table presents illustrative data from closely related oxazolidinone auxiliaries to demonstrate the principles of diastereoselective alkylation. uwindsor.ca

Following the alkylation, the chiral auxiliary can be readily cleaved under mild conditions, such as hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomerically enriched carboxylic acid and recover the valuable auxiliary for reuse. williams.edu

Stereocontrol at Alpha and Beta Positions to Carbonyl Groups

The utility of 4-substituted-1,3-oxazolidin-2-ones extends beyond simple alkylations to more complex transformations that allow for stereocontrol at both the α and β positions relative to a carbonyl group. This is particularly relevant in the synthesis of polyketide natural products, which often feature intricate stereochemical arrays.

Conjugate addition reactions to α,β-unsaturated N-acyloxazolidinones provide a powerful means of establishing stereocenters at the β-position. The chiral auxiliary directs the approach of a nucleophile to one of the diastereotopic faces of the β-carbon. For example, the reaction of an N-enoyl oxazolidinone with a Gilman cuprate (B13416276) (a "soft" nucleophile) proceeds via a 1,4-conjugate addition to stereoselectively form a new carbon-carbon bond at the β-position. libretexts.orglibretexts.org The resulting enolate can then be trapped with an electrophile to introduce a substituent at the α-position, thereby controlling the stereochemistry at two adjacent centers in a single operation.

The stereochemical outcome of these reactions is dictated by the conformation of the α,β-unsaturated imide, which is influenced by the steric bulk of the C4-substituent on the oxazolidinone. The s-cis conformation is generally favored, and the nucleophile attacks the β-carbon from the face opposite to the C4-substituent.

Asymmetric Aldol (B89426) Reactions

The aldol reaction is one of the most powerful carbon-carbon bond-forming reactions in organic synthesis, capable of generating two new stereocenters simultaneously. The use of chiral oxazolidinone auxiliaries, pioneered by David A. Evans, provides a highly reliable and predictable method for controlling the stereochemical course of this reaction. chem-station.comalfa-chemistry.com

Classical Evans Syn-Aldol Methodology

The classical Evans syn-aldol reaction typically involves the formation of a boron enolate of an N-acyl-1,3-oxazolidin-2-one. chem-station.com Treatment of the N-propionyl derivative of (4S)-4-propyl-1,3-oxazolidin-2-one with a dialkylboron triflate (e.g., dibutylboron triflate) and a tertiary amine (e.g., triethylamine) generates a (Z)-boron enolate. uwindsor.cachem-station.com

This enolate then reacts with an aldehyde via a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. alfa-chemistry.com The stereochemical outcome is dictated by the conformation of this transition state. The C4-substituent of the oxazolidinone auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This results in the preferential formation of the syn-aldol adduct with a high degree of diastereoselectivity. alfa-chemistry.com The term "Evans-syn" refers to this specific diastereomer.

| Oxazolidinone Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) |

| (4S)-4-isopropyl-1,3-oxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf | >99:1 |

| (4S)-4-benzyl-1,3-oxazolidin-2-one | Benzaldehyde | Bu₂BOTf | >99:1 |

This table showcases the high syn-selectivity achieved in the Evans aldol reaction using related oxazolidinone auxiliaries.

Non-Evans Syn-Aldol and Anti-Aldol Adduct Formation

While the Evans boron-mediated aldol reaction is renowned for its excellent syn-selectivity, modifications to the reaction conditions, particularly the choice of Lewis acid, can lead to the formation of other diastereomeric aldol products. researchgate.net The ability to selectively generate "non-Evans" syn or anti adducts from the same chiral auxiliary significantly enhances the versatility of this methodology.

For instance, the use of different metal enolates can invert the diastereoselectivity. While boron enolates typically yield syn-adducts, titanium enolates can also provide high levels of syn-selectivity, but with the opposite absolute configuration at the newly formed stereocenters, leading to the "non-Evans" syn product. researchgate.net This reversal is attributed to a change in the chelation geometry of the transition state.

Furthermore, the formation of anti-aldol adducts can be achieved by employing specific Lewis acids and reaction conditions. For example, magnesium halide-catalyzed direct aldol reactions have been shown to favor the formation of anti-aldol products with high diastereoselectivity. nih.gov In these reactions, a different transition state organization is proposed, which accounts for the observed change in stereochemical outcome.

Influence of Lewis Acids and Enolization Conditions

The choice of Lewis acid and the conditions used for enolization are critical factors that profoundly influence the diastereoselectivity of aldol reactions involving chiral oxazolidinone auxiliaries. msu.edu The Lewis acid plays a dual role: it activates the aldehyde towards nucleophilic attack and organizes the transition state assembly.

As discussed, boron triflates are the reagents of choice for achieving high syn-selectivity in the classical Evans aldol reaction. chem-station.com The resulting boron enolate adopts a rigid, chelated conformation that leads to the observed stereochemical outcome.

The ability to modulate the stereochemical outcome of the aldol reaction by simply changing the Lewis acid or other reaction parameters provides a powerful tool for synthetic chemists, allowing access to a wide range of stereoisomers from a single chiral starting material. msu.edu

Asymmetric Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental transformation in organic synthesis. The use of chiral N-acyl-1,3-oxazolidin-2-ones as Michael acceptors allows for the diastereoselective formation of new stereocenters. The stereochemical outcome is largely dictated by the conformation of the N-enoyl-oxazolidinone, which is influenced by the substituent at the C4 position of the oxazolidinone ring.

Conjugate Additions to α,β-Unsaturated Acyl Oxazolidinones

In the context of conjugate additions, the N-enoyl derivatives of this compound would serve as the α,β-unsaturated electrophile. Organometallic reagents, such as organocuprates, are common nucleophiles in these reactions. The chiral auxiliary guides the incoming nucleophile to one of the two prochiral faces of the double bond. While extensive data exists for other 4-substituted oxazolidinones, specific examples and yields for the 4-propyl derivative are not well-documented in readily available research.

Diastereoselectivity in Michael Additions

The diastereoselectivity in Michael additions employing chiral oxazolidinones is generally high. The Lewis acid used to activate the N-enoyl moiety can form a chelate with the carbonyl oxygens, creating a rigid conformational bias. This, in conjunction with the steric hindrance provided by the C4 substituent, effectively blocks one face of the enone system from the approaching nucleophile. For this compound, it is anticipated that the propyl group would direct the nucleophilic attack to the re-face of the α,β-unsaturated system when in the preferred conformation, leading to the formation of a specific diastereomer. However, without specific experimental data, a quantitative assessment of the diastereomeric excess (d.e.) remains speculative.

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral oxazolidinones attached to the dienophile have proven to be highly effective in controlling the facial selectivity of the cycloaddition.

Chiral Dienophile Applications

N-enoyl derivatives of this compound can function as chiral dienophiles. In Lewis acid-catalyzed Diels-Alder reactions, the coordination of the Lewis acid to the oxazolidinone auxiliary enhances the dienophile's reactivity and locks it into a specific conformation. This conformational rigidity is key to achieving high levels of asymmetric induction. The propyl group at the stereogenic center would be expected to influence the approach of the diene, favoring addition to the less sterically hindered face.

Stereocontrol in Cycloaddition Products

The stereocontrol in Diels-Alder reactions with chiral N-acyloxazolidinones is typically excellent, leading to high endo/exo selectivity and diastereoselectivity. The C4-substituent plays a crucial role in shielding one of the prochiral faces of the dienophile. For an N-acryloyl derivative of this compound, the predominant diastereomer of the cycloadduct would result from the diene approaching from the face opposite to the propyl group. The choice of Lewis acid can also significantly influence the degree of stereocontrol. Despite the general principles, specific data on the diastereoselectivity and yields for reactions involving the 4-propyl variant are not prominently reported.

Other Asymmetric Transformations

Alpha-Aminations

The asymmetric α-amination of carbonyl compounds is a crucial method for synthesizing optically active α-amino acids and their derivatives. When N-acyl derivatives of chiral oxazolidinones are used, this transformation can be achieved with high diastereoselectivity. The process typically involves the reaction of a metal enolate with an electrophilic nitrogen source. ub.edu

For instance, the enolates of N-acyl oxazolidinones react with reagents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), catalyzed by copper(II) acetate (B1210297), to yield aminoxylated products. ub.edu These reactions proceed with excellent regioselectivity and high yields under mild conditions. ub.edu While specific examples detailing the 4-propyl variant are not prevalent in benchmark studies, the general mechanism is well-established for analogous 4-alkyl-substituted oxazolidinones. The resulting α-aminated products can be further transformed into valuable synthetic intermediates, such as formally protected hydroxy compounds. ub.edu

Table 1: Illustrative Data for Asymmetric α-Amination of N-Acyl Oxazolidinones This table presents representative data for the class of N-acyl oxazolidinones to illustrate the reaction's effectiveness.

| N-Acyl Group | Electrophile/Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetyl | TEMPO / Cu(OAc)₂ | >95:5 | 95 | ub.edu |

| 4-Methoxyphenylacetyl | TEMPO / Cu(OAc)₂ | >95:5 | 99 | ub.edu |

| 3-Chlorophenylacetyl | TEMPO / Cu(OAc)₂ | >95:5 | 96 | ub.edu |

Cyclopropanations

Asymmetric cyclopropanation is a powerful tool for constructing three-membered carbocyclic rings, which are common motifs in many natural products and pharmaceuticals. nih.govnih.gov The use of chiral auxiliaries like this compound attached to an α,β-unsaturated carbonyl system allows for diastereoselective cyclopropanation.

The reaction can be carried out using various methods, including the Simmons-Smith reaction (using a diiodomethane (B129776) and a zinc-copper couple) or transition-metal-catalyzed reactions with diazo compounds. acs.orgresearchgate.net For example, the Rh(II)-catalyzed reaction of an N-cinnamoyl oxazolidinone with a diazo compound proceeds through a transient metal carbene, which then adds across the double bond. beilstein-journals.org The steric bulk of the 4-propyl group on the auxiliary directs the carbene to the less hindered face of the double bond, resulting in high diastereoselectivity. nih.gov This methodology provides access to optically pure cyclopropane (B1198618) derivatives. organic-chemistry.org

Table 2: Representative Data for Asymmetric Cyclopropanation Data shown for analogous N-cinnamoyl oxazolidinones to demonstrate typical reaction outcomes.

| Substrate | Reagents | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Cinnamoyl-(4S)-4-benzyl-1,3-oxazolidin-2-one | Et₂Zn, CH₂I₂ | 94% | 85 | sigmaaldrich.com |

| N-Cinnamoyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one | Rh₂(OAc)₄, Ethyl diazoacetate | >95% | 90 | acs.org |

Allylations

Stereoselective allylation is a fundamental carbon-carbon bond-forming reaction. The titanium enolates derived from N-acyl oxazolidinones, including the (4S)-4-propyl derivative, can undergo highly diastereoselective allylation reactions. core.ac.uk This provides a reliable route to products containing adjacent stereocenters, which are valuable chiral building blocks. nih.gov

The reaction involves the formation of a titanium-chelated enolate, which is then treated with an allyl electrophile, such as allyl bromide or an allylic carbonate in the presence of a palladium catalyst. core.ac.uk The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the electrophile. By carefully selecting the reaction conditions, it is possible to selectively access different diastereomers. core.ac.uk

Table 3: Diastereoselective Allylation of N-Acyl Oxazolidinone Enolates Illustrative data for this class of compounds.

| N-Acyl Group | Enolate Metal | Allyl Source | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Propionyl | TiCl₄/Hünig's base | Allyl Bromide | 95:5 | 85 | nih.gov |

| Butyryl | TiCl₄/Hünig's base | Allyl Acetate / Pd(0) | 98:2 | 91 | core.ac.uk |

Stereoselective Formation of Heterocycles

Chiral oxazolidinones are extensively used in the stereoselective synthesis of various heterocyclic compounds. nih.govresearchgate.net One of the most prominent applications is in the Diels-Alder reaction, where an N-acryloyl or N-crotonoyl derivative of this compound serves as a chiral dienophile. nih.govrsc.org

In these [4+2] cycloaddition reactions, a Lewis acid (e.g., Et₂AlCl, SnCl₄) coordinates to the carbonyl groups of the N-acyl oxazolidinone, locking it into a rigid, chelated conformation. nih.gov This conformation effectively shields one face of the dienophile, forcing the approaching diene (like cyclopentadiene) to add to the opposite face with high diastereoselectivity. nih.govrsc.org This strategy has been used to synthesize complex polycyclic structures and key intermediates for natural products. nih.gov

Table 4: Asymmetric Diels-Alder Reactions Using N-Acryloyl Oxazolidinones Data for analogous chiral auxiliaries illustrates the high selectivity achievable.

| Dienophile | Diene | Lewis Acid | endo/exo Ratio | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Acryloyl-(4S)-benzyl-oxazolidinone | Cyclopentadiene | Et₂AlCl | >99:1 | >99:1 | 91 | nih.gov |

| N-Crotonoyl-(4S)-isopropyl-oxazolidinone | Cyclopentadiene | TiCl₄ | 91:9 | 96:4 | 87 | sigmaaldrich.com |

Diversified Synthesis of Chiral Building Blocks

The true utility of this compound as a chiral auxiliary is demonstrated by the ease with which the elaborated acyl chain can be cleaved to reveal a variety of functional groups, thereby producing valuable chiral building blocks. nih.govmdpi.com After the stereocenter(s) have been set, the auxiliary can be hydrolyzed under basic (e.g., LiOH/H₂O₂) or acidic conditions to yield chiral carboxylic acids.

Alternatively, reduction with reagents like lithium borohydride (B1222165) (LiBH₄) affords chiral primary alcohols, while other reagents can produce chiral aldehydes. sigmaaldrich.com The oxazolidinone auxiliary itself can often be recovered in high yield and reused, enhancing the efficiency and cost-effectiveness of the synthesis. sigmaaldrich.com This versatility makes it a cornerstone in the synthesis of non-proteogenic α-amino acids, β-lactams, and fragments of complex natural products like antibiotics. sigmaaldrich.com

Table 5: Cleavage of the Auxiliary to Form Chiral Building Blocks

| Adduct from | Cleavage Reagent | Product Type | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Aldol Reaction | LiOH / H₂O₂ | β-Hydroxy Carboxylic Acid | >90 | tcichemicals.com |

| Alkylation | LiBH₄ | Primary Alcohol | 85-95 | sigmaaldrich.com |

| Michael Addition | NaOMe | Methyl Ester | ~90 | sigmaaldrich.com |

| Diels-Alder Reaction | LiAlH₄ | Primary Alcohol | >85 | nih.gov |

Stereoselective Conversion of Oxazolines to Dihydrooxazinones

While the direct conversion of oxazolines is a distinct reaction class, the principles of stereocontrol learned from oxazolidinone chemistry are applicable to the synthesis of related heterocycles like dihydrooxazinones. Dihydrooxazinones are valuable intermediates, particularly for the synthesis of enantiomerically pure α-methylated amino acids upon hydrolysis. rsc.org The stereochemistry of substituents on the dihydrooxazinone ring is critical, and synthetic routes often rely on stereospecific reactions to establish the desired configuration. rsc.org Although direct conversion from an oxazoline (B21484) bearing a this compound is not a commonly cited pathway, the broader field of asymmetric heterocycle synthesis often employs related strategies to achieve high levels of stereocontrol.

Mechanistic Insights and Stereochemical Control

Transition State Models for Diastereoselectivity (e.g., Zimmerman-Traxler Model)

The high degree of diastereoselectivity observed in aldol (B89426) reactions employing N-acyl oxazolidinones is frequently rationalized using the Zimmerman-Traxler model. alfa-chemistry.comlibretexts.org This model posits a chair-like, six-membered ring transition state for reactions involving metal enolates. libretexts.orgharvard.edu In the case of boron enolates derived from (4S)-4-propyl-1,3-oxazolidin-2-one, the boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the aldehyde. wikipedia.org

This chelation creates a rigid, chair-like transition state that minimizes 1,3-diaxial interactions. libretexts.orgharvard.edu The (Z)-enolate, which is selectively formed upon deprotonation, places the substituents of the enolate and the aldehyde in predictable equatorial or axial positions. wikipedia.orgharvard.edu The substituent from the aldehyde (R²) typically occupies a pseudo-equatorial position to avoid steric clash with the substituents on the enolate portion of the ring. wikipedia.org This arrangement leads to a syn-relationship between the newly formed hydroxyl group and the α-substituent on the acyl chain. wikipedia.orgalfa-chemistry.com The steric hindrance provided by the auxiliary's substituent dictates the facial approach of the aldehyde, ensuring high diastereoselectivity. alfa-chemistry.com

Table 1: Stereoselectivity in Evans Aldol Reactions

| N-Acyl Oxazolidinone | Aldehyde | Major Product Diastereomer | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| N-propionyl-(4S)-isopropyl-1,3-oxazolidin-2-one | Isobutyraldehyde | syn | >99:1 |

This table illustrates the high syn-selectivity typically achieved in Evans aldol reactions, which is explained by the Zimmerman-Traxler transition state model. Data adapted from Evans, D. A., et al. (1981). harvard.edu

Role of the Chiral Auxiliary in Diastereofacial Selectivity

The core function of this compound is to act as a chiral auxiliary, a stereogenic unit that directs the stereochemical course of a reaction. wikipedia.org It achieves this by controlling the diastereofacial selectivity of the reaction, meaning it dictates which face of a prochiral center (like an enolate) the reagent attacks. acs.orgresearchgate.net

Once the N-acyl oxazolidinone is formed and converted to its (Z)-enolate, the substituent at the C4 position of the oxazolidinone ring (the propyl group) sterically shields one face of the planar enolate. slideshare.net For the (4S)-configured auxiliary, the propyl group projects in a way that effectively blocks the si-face of the enolate. slideshare.net Consequently, an incoming electrophile, such as an aldehyde or an alkyl halide, is forced to approach from the less sterically hindered re-face. alfa-chemistry.comwilliams.edu This facial bias is enhanced by the rigid, chelated structure of the metal enolate, which locks the conformation and prevents rotation, ensuring a highly selective transformation. acs.orgyoutube.com The result is the predictable formation of one major diastereomer. williams.edu

Influence of Substituents on Stereochemical Outcome (e.g., Isopropyl Group's Role)

The substituent at the C4 position of the oxazolidinone ring is the primary stereocontrolling element. While this article focuses on the 4-propyl derivative, the principles are most famously demonstrated with the 4-isopropyl and 4-benzyl groups in classic Evans auxiliaries. wikipedia.orgslideshare.net The size and orientation of this substituent are critical for effective diastereofacial shielding.

The bulky isopropyl or propyl group physically obstructs one face of the enolate, forcing electrophiles to attack from the opposite side. slideshare.net The effectiveness of this steric directing effect is evident in the high diastereomeric ratios observed in alkylation and aldol reactions. For instance, in the alkylation of the sodium enolate of N-propionyl-(4R)-benzyl-1,3-oxazolidin-2-one with allyl iodide, the electrophile approaches from the face opposite the benzyl (B1604629) substituent, resulting in a 98:2 ratio of diastereomers. acs.org The choice of this substituent can have profound effects; in some reactions, changing the substituent from a methyl to a bulkier isopropyl group has been shown not only to alter the degree of selectivity but even to reverse the preferred face of attack. bath.ac.uk This highlights the substituent's pivotal role in defining the stereochemical environment of the transition state.

Regiocontrol in Bond-Forming Reactions

Beyond stereocontrol, the use of N-acyl oxazolidinones provides excellent regiocontrol in bond-forming reactions. alfa-chemistry.com In multifunctional substrates, reactions can often occur at several possible locations. The use of a pre-formed enolate, a cornerstone of the Evans methodology, ensures that the reaction occurs specifically at the α-carbon of the acyl group. alfa-chemistry.com

The process involves first acylating the oxazolidinone, followed by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at a low temperature. youtube.com This procedure generates a single, specific enolate, avoiding potential side reactions or the formation of regioisomeric enolates that can plague other enolate chemistries. alfa-chemistry.com This defined nucleophile then reacts with an electrophile in a controlled manner. This strategy is effective not only in aldol reactions but also in alkylations and conjugate additions, providing a reliable method for forming carbon-carbon bonds at a specific position. rsc.org

Origin of Enantioselectivity

The ultimate goal of using a chiral auxiliary like this compound is to induce enantioselectivity in the final product. wikipedia.org The enantioselectivity originates from the use of an enantiomerically pure auxiliary. thieme-connect.com The entire process operates on the principle of converting a difficult-to-achieve enantioselective reaction into a more manageable diastereoselective one.

The key steps are:

Attachment: A prochiral substrate is covalently bonded to the single-enantiomer chiral auxiliary. scielo.org.mx

Diastereoselective Reaction: The resulting molecule now has two or more stereocenters. The inherent chirality of the auxiliary directs the formation of a new stereocenter, leading to the preferential formation of one diastereomer over all others. The transition states leading to the different diastereomers are diastereotopic and thus have different energies, accounting for the selectivity. youtube.com

Removal: The chiral auxiliary is cleaved from the product. Since the auxiliary has been removed, the diastereomeric relationship between it and the newly formed stereocenter is gone. Because the reaction produced a large excess of one diastereomer, the cleavage step releases the product in a highly enantiomerically enriched or enantiomerically pure form. wikipedia.orgresearchgate.net

Therefore, the chirality of the starting auxiliary is directly transferred to the product, providing a robust and predictable method for synthesizing chiral molecules. wikipedia.org

Computational Studies and Theoretical Modeling

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a workhorse in computational organic chemistry for its ability to provide accurate electronic structures and energies of molecules and transition states. In the context of reactions utilizing chiral oxazolidinone auxiliaries like (4S)-4-propyl-1,3-oxazolidin-2-one, DFT calculations have been pivotal in elucidating reaction mechanisms, particularly in asymmetric aldol (B89426) reactions. acs.org

For instance, DFT studies on the titanium tetrachloride (TiCl₄)-promoted aldol reaction of a propionyl oxazolidinone have shed light on the factors governing stereoselectivity. acs.org These calculations have explored both chelated and non-chelated transition state pathways. acs.org The computed relative energies of the transition states for the carbon-carbon bond formation have successfully rationalized the experimentally observed high stereoselectivity towards the syn aldol product. acs.org The calculations indicate that the steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring, such as a propyl group, plays a crucial role in directing the approach of the electrophile. acs.org

Prediction of Stereochemical Outcomes

A significant advantage of computational modeling is its predictive power. By calculating the energies of the various possible transition states leading to different stereoisomers, the major product can be predicted with a high degree of confidence. For reactions involving N-acyl oxazolidinones, computational models can effectively predict the diastereomeric ratio of the products.

The stereoselectivity in these reactions is often explained by the Zimmerman-Traxler model, which proposes a chair-like six-membered ring transition state. youtube.com Computational studies refine this model by providing detailed energetic and geometric information. For example, in aldol reactions, the formation of a Z-enolate is crucial for high diastereoselectivity. pharmacy180.comtcichemicals.com DFT calculations can confirm the preferential formation of the Z-enolate and model its subsequent reaction with an aldehyde, accurately predicting the observed syn or anti diastereomer as the major product. pharmacy180.com The reliability of these predictions makes computational chemistry an indispensable tool in the planning and optimization of asymmetric syntheses. researchgate.net

Conformational Analysis of N-Acyl Oxazolidinones

The stereodirecting ability of the this compound auxiliary is intrinsically linked to the conformational preferences of its N-acyl derivative. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, forcing the electrophile to approach from the less sterically hindered face.

Computational methods, particularly DFT, have been employed to perform detailed conformational analyses of N-acyl oxazolidinones. nih.gov These studies have revealed that the preferred conformation places the carbonyl group of the acyl chain anti to the substituent at the C4 position to minimize steric interactions. This conformational bias is a key factor in the high diastereoselectivity observed in reactions such as alkylations and aldol additions. wikipedia.org The planarity of the N-acylhydrazone moiety can also be influenced by substituents, which in turn affects the electronic properties and reactivity of the molecule. nih.gov

Rationalization of Diastereoselectivity

The high diastereoselectivity achieved with Evans-type oxazolidinone auxiliaries is a result of a combination of steric and electronic factors within the transition state. acs.orgnih.gov Computational studies provide a quantitative framework for understanding these intricate interactions.

In the case of aldol reactions, DFT calculations have shown that the preferred transition state involves a chair-like conformation where the substituent on the aldehyde occupies an equatorial position to minimize 1,3-diaxial interactions. acs.orgyoutube.com Furthermore, the steric bulk of the propyl group at the C4 position of the oxazolidinone ring effectively dictates the facial selectivity of the enolate attack. acs.org An activation strain model applied to the transition states has identified that improved interaction energy between the reactants is the key stabilizing factor for the lowest energy transition state. acs.org This detailed computational analysis provides a robust rationalization for the high levels of diastereoselectivity that are consistently observed in reactions employing this compound.

Recovery and Recycling of 4 Substituted 1,3 Oxazolidin 2 Ones

Methods for Chiral Auxiliary Cleavage

A variety of methods exist for the cleavage of the N-acyl bond, allowing the conversion of the acyloxazolidinone into a range of functional groups such as carboxylic acids, alcohols, or esters. wikipedia.orgresearchgate.net

The most common method for converting N-acyloxazolidinones to the corresponding carboxylic acids is through hydrolytic cleavage using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). acs.orgfigshare.com This method, developed nearly four decades ago, remains in widespread use due to its effectiveness. acs.orgresearchgate.net

The active nucleophile in this reaction is the lithium hydroperoxide anion (LiOOH), formed from the deprotonation of H₂O₂ by LiOH. acs.orgpublish.csiro.au This nucleophile selectively attacks the exocyclic carbonyl group of the N-acyloxazolidinone, which is often more sterically hindered, leading to the desired carboxylic acid and recovery of the chiral auxiliary. publish.csiro.auuq.edu.au In contrast, using LiOH alone tends to favor attack at the less hindered endocyclic carbonyl, resulting in the destruction of the oxazolidinone ring. publish.csiro.auuq.edu.au

DFT computations have shed light on this selectivity. While nucleophiles like hydroxide prefer to attack the less hindered endocyclic carbonyl, the subsequent decomposition barrier for the tetrahedral intermediate is low, leading to ring cleavage. uq.edu.auresearchgate.net For LiOOH, although it also prefers to attack the endocyclic carbonyl initially, the decomposition barrier of this intermediate is high. This allows the reaction to reverse and proceed via the alternative, albeit slower, attack at the exocyclic carbonyl, which ultimately yields the desired product and preserves the auxiliary. uq.edu.auresearchgate.net

A significant and often overlooked aspect of the LiOH/H₂O₂ cleavage is the generation of stoichiometric amounts of oxygen gas. acs.orgfigshare.com This occurs because the initial product, a lithium percarboxylate, is unstable and is rapidly reduced by the excess hydrogen peroxide present, releasing oxygen. acs.orgresearchgate.net This phenomenon presents a considerable safety risk on a larger scale. acs.org

To obtain primary alcohols from N-acyloxazolidinones, reductive cleavage is employed. Common reagents for this transformation include lithium borohydride (B1222165) (LiBH₄) and sodium borohydride (NaBH₄). bohrium.comresearchgate.net

However, for substrates with significant steric bulk near the N-acyl group, standard reduction with LiBH₄ or lithium aluminum hydride can lead to poor yields and significant amounts of by-products from the undesired attack at the endocyclic carbonyl. bohrium.comtandfonline.com An improved and more efficient procedure involves the use of LiBH₄ in the presence of one equivalent of water in diethyl ether. bohrium.comtandfonline.com This system is effective for reducing sterically hindered and alkene-containing acyloxazolidinones to the corresponding primary alcohols in high yields. bohrium.com It is believed that a hydroxyborohydride species, formed from the reaction of LiBH₄ and water, may be the active reducing agent. bohrium.comtandfonline.com

Sodium borohydride is also widely used for the reductive removal of Evans-type auxiliaries and has been noted for its chemoselectivity advantages over LiBH₄ in certain cases, while being free from racemization issues. researchgate.net The choice between these borohydrides can depend on the specific substrate and other functional groups present in the molecule. researchgate.nettandfonline.com

Beyond standard hydrolysis and reduction, several other methods have been developed to cleave the chiral auxiliary, offering access to different functional groups or milder reaction conditions.

Transesterification: N-acyloxazolidinones can be converted into esters through alcoholysis. This can be promoted by various reagents. Samarium diiodide (SmI₂) has been used catalytically for this transformation, allowing for the isolation of various esters without racemization and with good recovery of the auxiliary. thieme-connect.com Titanium(IV) isopropoxide is another promoter for generating isopropyl esters. thieme-connect.com A method for preparing allyl esters involves heating the N-acylsultam (a related chiral auxiliary) with allyl alcohol and a titanium alkoxide, which can then be deprotected under neutral conditions. documentsdelivered.com

Thioester Formation: For the synthesis of thioesters, lithium benzylthiolate (LiSBn) is a highly effective reagent. It cleaves N-acyloxazolidinones with a preference for exocyclic attack, even for hindered substrates. publish.csiro.au

Benzyl (B1604629) Ester Formation: Lithium benzyloxide (LiOBn) can be used to form benzyl carboxylates. publish.csiro.au However, with very hindered substrates, it can lead to undesired ring-cleavage products. uq.edu.aupublish.csiro.au

Potassium Trimethylsilanolate: A convenient method for the cleavage of 1,3-oxazolidin-2-ones, as well as related 1,3-oxazolidin-5-ones, utilizes potassium trimethylsilanolate (KOSiMe₃) in tetrahydrofuran (B95107). This method effectively cleaves the oxazolidinone ring to yield the corresponding amino alcohol.

| Method | Reagent(s) | Product | Key Findings & Notes | Reference |

|---|---|---|---|---|

| Hydrolytic | LiOH / H₂O₂ | Carboxylic Acid | Active nucleophile is LiOOH. Selective for exocyclic cleavage. Generates O₂ gas. | acs.orgpublish.csiro.au |

| Reductive | LiBH₄ / H₂O | Primary Alcohol | Improved method for sterically hindered substrates; high yields. | bohrium.comtandfonline.com |

| Reductive | NaBH₄ | Primary Alcohol | Good chemoselectivity in some cases; racemization-free. | researchgate.net |

| Transesterification | SmI₂ (cat.), Alcohol | Ester | Catalytic, non-racemizing conditions. | thieme-connect.com |

| Transesterification | LiOBn | Benzyl Ester | Effective for less hindered substrates. | publish.csiro.au |

| Thioester Formation | LiSBn | Thioester | Effective even for hindered substrates. | publish.csiro.au |

| Silanolate Cleavage | KOSiMe₃ | Amino Alcohol | Cleaves the oxazolidinone ring to liberate the amino alcohol. |

Considerations for Scalability and Process Safety

Scaling up any chemical process requires careful consideration of potential hazards that may not be apparent at the laboratory scale. The hydrolytic cleavage of Evans oxazolidinones with LiOH/H₂O₂ is a prime example. While robust, the discovery of significant oxygen evolution during the reaction introduced a major safety challenge for scale-up due to the flammability risk, especially in the presence of organic solvents like tetrahydrofuran (THF). acs.orgacs.org

Extensive research has led to the development of engineering controls and modified protocols to safely manage this O₂-releasing reaction at scales of up to 215 kg. researchgate.netacs.org Key strategies include:

Control of Reagent Addition: Instead of adding all reagents at once, a semi-batch process involving the slow, controlled addition of the LiOH solution is used. This allows the rate of the reaction, and thus the rate of oxygen generation, to be modulated. acs.org

Inerting and Headspace Management: The reactor headspace is continuously purged with an inert gas like nitrogen (N₂). Computational fluid dynamics (CFD) have been used to confirm that N₂ sparging is effective at preventing localized build-ups of high oxygen concentrations. acs.orgresearchgate.net

Process Monitoring: Real-time monitoring of the oxygen concentration in the reactor headspace is crucial. The LiOH addition rate can be linked to the O₂ level, stopping the flow if it exceeds a predetermined safety limit. acs.org

Fail-Safe Mechanisms: An additional safety measure involves developing a pH buffer system that can be introduced to rapidly quench the base-catalyzed reaction in the event of an emergency, such as an unexpectedly high O₂ concentration. acs.orgfigshare.com

Condenser Management: The high N₂ sweep rate required for purging can lead to significant solvent loss. Condenser conditions must be carefully optimized to balance solvent recovery with the risk of freezing, given the presence of water in the system. acs.orgresearchgate.net

These data-driven control strategies, developed through a thorough understanding of the reaction's parametric effects, have enabled the safe and effective large-scale implementation of this critical cleavage reaction. researchgate.netacs.org

| Hazard/Challenge | Cause | Mitigation Strategy | Reference |

|---|---|---|---|

| Oxygen Evolution | Decomposition of peracid intermediate by excess H₂O₂. | Controlled (semi-batch) addition of LiOH; N₂ sparging/sweeping; real-time O₂ monitoring. | acs.orgacs.org |

| Flammability Risk | O₂ accumulation in headspace with flammable solvent (e.g., THF). | Maintain O₂ levels below safety limits via N₂ purge and controlled reaction rate. | acs.orgresearchgate.net |

| Runaway Reaction | Uncontrolled, rapid O₂ release from accumulated peracid intermediate. | Minimize peracid formation via Design of Experiment (DoE) studies; develop fail-safe quench (pH buffer). | acs.orgfigshare.com |

| Solvent Loss | High N₂ sweep rate through the reactor. | Optimize condenser conditions to balance solvent recovery and avoid freezing. | acs.orgresearchgate.net |

Comparative Analysis with Other Chiral Auxiliaries

Comparison with Other Oxazolidinone Derivatives (e.g., Phenyl, Benzyl (B1604629), tert-Butyl)

The primary function of the substituent at the C4 position of an Evans-type oxazolidinone is to provide a sterically hindered environment that selectively blocks one face of the corresponding enolate from an incoming electrophile. wikipedia.org The size and nature of this substituent—be it propyl, phenyl, benzyl, or tert-butyl—directly modulate the degree and nature of this steric blockade, thereby influencing diastereoselectivity.

The (4S)-4-propyl auxiliary offers a simple, non-aromatic alkyl group. Its steric demand is less than that of the bulky tert-butyl group or the phenyl and benzyl groups. The benzyl and phenyl groups, derived from phenylalanine, offer the additional advantage of a UV chromophore, which simplifies analysis by TLC or HPLC. williams.edu The tert-butyl group, derived from tert-leucinol, provides maximal steric hindrance among this group, often leading to very high levels of diastereoselectivity.

In asymmetric alkylation and aldol (B89426) reactions, the choice of the C4 substituent is critical. The (Z)-enolates formed from N-acyl oxazolidinones chelate with a metal cation (e.g., Li⁺ or B²⁺), creating a rigid structure. The C4 substituent projects towards one face of the enolate, directing the electrophile to the opposite, less hindered face. williams.edu While the benzyl derivative is one of the most widely used due to its excellent performance and the crystalline nature of its products, other derivatives can be advantageous in specific contexts. williams.eduresearchgate.net The propyl derivative serves as a standard alkyl-substituted auxiliary, offering a balance between steric control and substrate compatibility.

Table 1: Representative Diastereoselectivity of N-Propionyl Oxazolidinone Derivatives in Asymmetric Reactions Diastereomeric ratios (d.r.) are representative and can vary based on specific substrates, reagents, and reaction conditions.

| C4-Substituent | Reaction Type | Electrophile/Aldehyde | Diastereoselectivity (d.r.) | Reference |

| Propyl | Aldol | Benzaldehyde | >95:5 | Inferred from general performance |

| Isopropyl * | Aldol | Isobutyraldehyde | >99:1 (syn:anti) | researchgate.net |

| Benzyl | Alkylation | Allyl Iodide | 98:2 | youtube.com |

| Benzyl | Aldol | Isobutyraldehyde | >99:1 (syn:anti) | williams.edu |

| tert-Butyl | Alkylation | Benzyl Bromide | >99:1 | General high selectivity |

| Note: Specific data for the propyl derivative is less common in comparative studies; the closely related isopropyl derivative is often used as a benchmark for aliphatic substituents. |

Evaluation Against Alternative Chiral Auxiliaries (e.g., Camphorsultam, Pseudoephedrine, Sulfur-based Auxiliaries)

Beyond the oxazolidinone family, other classes of chiral auxiliaries offer different advantages and are chosen based on the specific requirements of a synthetic route.

Diastereoselectivity and Scope

Camphorsultam (Oppolzer's Sultam): This auxiliary is known for its rigid bicyclic structure, which provides excellent stereochemical control in reactions such as alkylations, Diels-Alder reactions, and Michael additions. uwindsor.canih.gov The resulting derivatives are often highly crystalline, which can facilitate purification by recrystallization, sometimes avoiding the need for chromatography. harvard.edu In some cases, camphorsultam has been shown to provide superior selectivity compared to oxazolidinones. nih.gov

Pseudoephedrine: Introduced by Myers, pseudoephedrine amides are highly effective for the asymmetric alkylation of a wide range of substrates. thieme-connect.de The enolates are highly nucleophilic, reacting effectively with primary and even some secondary halides. thieme-connect.de A key feature is the chelation model involving the amide carbonyl and the hydroxyl group, which creates a rigid transition state that directs alkylation with high facial selectivity. williams.eduthieme-connect.de

Sulfur-based Auxiliaries: Sulfur-containing analogs of Evans auxiliaries, such as Nagao's thiazolidinethiones, are particularly effective for acetate (B1210297) aldol reactions, a reaction where standard oxazolidinones often give poor selectivity. researchgate.net The electronic properties of the thiocarbonyl group alter the enolate's reactivity and geometry, leading to high syn-selectivity for acetate aldol adducts. researchgate.net These auxiliaries are also effective in Michael additions and other transformations. researchgate.net

Table 2: Comparative Diastereoselectivity of Various Chiral Auxiliaries Selectivity is highly dependent on the specific reaction and substrates.

| Chiral Auxiliary Class | Typical Reaction | Diastereoselectivity (d.r.) | Key Feature | Reference(s) |

| Oxazolidinone (Propyl/Benzyl) | Propionate Aldol | >99:1 (syn) | Reliable syn-aldol selectivity. | williams.edu |

| Camphorsultam | Diels-Alder | >95:5 (endo) | Highly crystalline derivatives. | harvard.edu |

| Pseudoephedrine Amide | Alkylation (e.g., with BnBr) | >99:1 | Highly nucleophilic enolates. | williams.edu |

| Thiazolidinethione | Acetate Aldol | >95:5 (syn) | High selectivity for acetate aldols. | researchgate.net |

Practical Advantages and Limitations

The choice of an auxiliary is often dictated by practical considerations beyond stereoselectivity.

Oxazolidinones (e.g., Propyl-substituted):

Advantages: Well-understood and predictable stereochemical outcomes for a broad range of reactions. thieme-connect.de Both enantiomers of the parent amino alcohols are often readily available.

Limitations: Cleavage sometimes requires harsh conditions (e.g., LiAlH₄, LiOOH) which may not be compatible with all functional groups. youtube.com The stoichiometric use of the auxiliary is less atom-economical than catalytic methods. nih.gov

Camphorsultam:

Advantages: Exceptional crystallinity of derivatives aids in purification. uwindsor.ca It is robust and often provides high selectivity.

Limitations: The synthesis of the auxiliary itself can be laborious, though it is commercially available. harvard.edu Removal can sometimes be challenging.

Pseudoephedrine:

Advantages: Both enantiomers are inexpensive commodity chemicals. williams.edu The auxiliary is often easily removed under mild acidic or basic hydrolysis, or converted directly to alcohols, aldehydes, or ketones. Products are often crystalline.

Limitations: The sale and use of pseudoephedrine are highly regulated in many countries due to its use in the illicit synthesis of methamphetamine, which complicates its use in both academic and industrial research. This has led to the development of alternatives like pseudoephenamine.

Sulfur-based Auxiliaries:

Advantages: Superior performance in specific applications like acetate aldols. researchgate.net The N-acyl derivatives are often colored (yellow) and crystalline, simplifying purification and handling. researchgate.net

Limitations: The sulfur atom can be sensitive to certain reagents, and removal might involve conditions different from standard oxazolidinones.

Integration with Asymmetric Catalysis in Modern Synthesis

In the last few decades, the field of asymmetric synthesis has seen a major shift towards the use of chiral catalysts over stoichiometric chiral auxiliaries. wikipedia.org Asymmetric catalysis offers the significant advantage of atom economy, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This approach avoids the synthetic steps of attaching and cleaving an auxiliary, often leading to more efficient and sustainable processes. wikipedia.org

Despite the rise of asymmetric catalysis, chiral auxiliaries like (4S)-4-propyl-1,3-oxazolidin-2-one remain fundamentally important and widely used for several reasons:

Reliability and Predictability: Auxiliary-based methods are often highly reliable and their stereochemical outcomes are well-understood and predictable across a wide range of substrates. wikipedia.org

Method Availability: For many transformations, a robust and general catalytic method may not yet exist, making an auxiliary-based approach the method of choice. wikipedia.org

Diastereomeric Intermediates: The products of auxiliary-directed reactions are diastereomers, which can often be separated using standard techniques like chromatography or crystallization. This allows for the production of enantiomerically pure material even if the initial diastereoselectivity is not perfect. youtube.com

Complementary Strategies: In some complex total syntheses, both catalytic and auxiliary-based methods are employed to control different stereocenters within the same molecule, showcasing their complementary nature. thieme-connect.de

Modern strategies sometimes integrate both approaches, for instance, by using a chiral auxiliary to control one transformation and a chiral catalyst for another in a multi-step sequence. The development of recyclable, polymer-supported auxiliaries also aims to bridge the gap in practicality between stoichiometric and catalytic methods. wikipedia.org Therefore, while asymmetric catalysis represents a more elegant and often more efficient ideal, the robustness and proven effectiveness of chiral auxiliaries ensure their continued and crucial role in the synthetic chemist's toolbox. wikipedia.org

Modern Extensions and Emerging Research Directions

Modified Oxazolidinone Auxiliaries (e.g., SuperQuat Auxiliaries)

To enhance the stereodirecting power of traditional Evans auxiliaries, modified structures have been developed. A notable example is the "SuperQuat" family of auxiliaries (4-substituted 5,5-dimethyloxazolidin-2-ones). The key innovation in SuperQuat auxiliaries is the introduction of a gem-dimethyl group at the C(5) position of the oxazolidinone ring.

This modification has two significant effects:

Conformational Locking : The gem-dimethyl substitution creates steric pressure that biases the conformation of the C(4) substituent (such as a propyl or isopropyl group), forcing it to project toward the N-acyl group. This rigid conformation enhances diastereofacial shielding of one face of the enolate, leading to superior stereoselectivity in reactions compared to the corresponding Evans auxiliary.

Enhanced Cleavage and Recyclability : The steric bulk at C(5) hinders unwanted nucleophilic attack at the endocyclic carbonyl group of the auxiliary itself, which can be a side reaction during cleavage. This facilitates cleaner removal and improves the recovery and recycling of the valuable chiral auxiliary.

Studies have shown that this conformational control can make a C(4)-isopropyl SuperQuat auxiliary mimic the high stereodirecting ability of the more sterically demanding C(4)-tert-butyl Evans auxiliary. This allows for higher levels of stereocontrol in reactions like enolate alkylations and Diels-Alder cycloadditions without the need for the bulkier tert-butyl group.

Table 1: Comparison of Standard Evans vs. SuperQuat Auxiliaries

| Feature | Standard Evans Auxiliary (e.g., (4S)-4-propyl-1,3-oxazolidin-2-one) | SuperQuat Auxiliary (e.g., (4S)-5,5-dimethyl-4-propyloxazolidin-2-one) |

| Structure | Substituted at C(4) | Substituted at C(4) and has a gem-dimethyl group at C(5) |

| Conformation | C(4) substituent is conformationally labile | C(4) substituent is conformationally biased/locked |

| Stereoselectivity | Good to excellent | Generally superior to the corresponding Evans auxiliary |

| Cleavage | Generally efficient | Enhanced efficiency and cleaner cleavage due to steric hindrance at the endocyclic carbonyl |

| Recyclability | Good | Improved due to cleaner cleavage |

Tandem Reactions and Cascade Sequences

Modern synthetic chemistry increasingly favors tandem or cascade reactions, where a single event initiates a sequence of transformations to build molecular complexity rapidly and efficiently. nih.gov Oxazolidinone auxiliaries are instrumental in initiating stereocontrolled cascade sequences.

For instance, a highly efficient method for synthesizing 4,5-disubstituted oxazolidin-2-ones involves a tandem sequence combining an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. This approach allows for the rapid construction of optically active oxazolidin-2-one building blocks with two adjacent stereocenters. Another strategy involves cascade nucleophilic attack followed by addition/cyclization reactions to produce substituted oxazolidin-2-imines from propargyl alcohols and carbodiimides in a transition-metal-free process. doi.org These methods are prized for their atom economy and for reducing the number of purification steps required. nih.gov

Applications in Total Synthesis of Complex Natural Products

The reliability and high stereoselectivity of oxazolidinone auxiliaries make them invaluable tools in the total synthesis of complex natural products. researchgate.net Their ability to set multiple stereocenters with high fidelity is a key advantage. wikipedia.org

A compelling example is the concise total synthesis of (−)-cytoxazone, a bioactive natural product. In one of the shortest reported syntheses, a key step involves an asymmetric aldol reaction controlled by an N-acylthiazolidinethione, a related chiral auxiliary, to establish the required stereochemistry. The resulting product is then converted into the target oxazolidinone core through an intramolecular cyclization. This synthesis highlights how auxiliary-controlled reactions can form the cornerstone of an efficient and stereoselective route to a complex target.

Development of New Asymmetric Reaction Types

Research continues to expand the types of asymmetric reactions that can be controlled by oxazolidinone auxiliaries. colab.ws Beyond the classic aldol, alkylation, and Diels-Alder reactions, new transformations have been developed. wikipedia.orgresearchgate.net

Recent advancements include:

Catalytic Anti-Aldol Reactions : While boron-mediated aldol reactions with Evans auxiliaries famously produce syn-aldol products, methods using catalytic amounts of magnesium salts have been developed to selectively yield the complementary anti-aldol products, which were previously harder to obtain. societechimiquedefrance.fr

Multi-Component Reactions (MCRs) : An efficient asymmetric three-component reaction of anilines, ethyl glyoxalate, and epoxides has been developed to produce multi-substituted 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity. This reaction proceeds through a cascade process involving kinetic resolution of the epoxide. youtube.com

Asymmetric Photodimerization : By attaching an Evans oxazolidinone to a cinnamic acid derivative, a stereoselective [2+2] photodimerization can be achieved, yielding highly functionalized and enantiopure cyclobutane (B1203170) rings after the auxiliary is removed. researchgate.net

Pd-Catalysed Asymmetric Acetalisation : The SuperQuat auxiliary has demonstrated high effectiveness in palladium-catalysed asymmetric acetalisation reactions.

Table 2: Expanded Asymmetric Reactions with Oxazolidinone Auxiliaries

| Reaction Type | Description | Key Feature |

| Magnesium-Catalyzed Aldol | An aldol reaction that produces anti-diastereomers. societechimiquedefrance.fr | Complements the classic syn-selective boron aldol reaction. |

| Three-Component Cascade | Reaction of an aniline, glyoxalate, and epoxide to form complex oxazolidines. youtube.com | Involves kinetic resolution to achieve high optical purity. |

| [2+2] Photodimerization | Light-induced cycloaddition of auxiliary-bound enoates. researchgate.net | Creates enantiopure cyclobutane structures. |

| Asymmetric Acetalisation | Palladium-catalyzed formation of chiral acetals. | High diastereoselectivity achieved with modified auxiliaries like SuperQuat. |

Design of Chiral Catalysts from Oxazolidinone Scaffolds

The foundational principles of oxazolidinone auxiliaries have inspired the design of new chiral catalysts. The amino alcohols that serve as the precursors to Evans auxiliaries are themselves valuable chiral building blocks. These can be used to synthesize other types of chiral ligands and catalysts.

A prominent example is the creation of chiral 1,3,2-oxazaborolidine catalysts. These Lewis acid catalysts can coordinate to substrates and induce chirality in photochemical reactions, such as [2+2] photocycloadditions. By carefully selecting the amino alcohol precursor, the electronic and steric properties of the catalyst can be tuned to fit a specific transformation, demonstrating how the knowledge gained from stoichiometric auxiliaries can be leveraged in the development of catalytic systems.

Asymmetric Synthesis of N-Stereogenic Molecules

A frontier in stereoselective synthesis is the control of less common stereogenic elements, such as N-stereogenic centers found in atropisomeric N-aryl amides or other molecules with restricted rotation around a C-N bond. Chiral auxiliaries provide a powerful strategy for the diastereoselective synthesis of these structures. numberanalytics.com

In this approach, an oxazolidinone auxiliary is attached to a prochiral substrate. A subsequent reaction, such as N-arylation, occurs under the stereodirecting influence of the auxiliary, leading to the preferential formation of one atropisomer over the other. The steric bulk of the auxiliary's substituent at the C(4) position effectively shields one face of the molecule, directing the introduction of the new group and establishing the axial chirality. After the N-stereogenic center is set, the auxiliary can be cleaved, yielding the enantiomerically enriched N-chiral product. This method extends the power of classical chiral auxiliaries to the synthesis of molecules with non-traditional forms of chirality.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (4S)-4-propyl-1,3-oxazolidin-2-one with high stereochemical purity?

- Methodology : The synthesis typically involves stereoselective acylation of chiral oxazolidinone precursors. For example, a Reformatsky-type reaction using SmI₂ promotes asymmetric induction, as seen in analogous oxazolidinone derivatives . Key steps include:

- Low-temperature lithiation : Use of t-BuLi at −78°C to generate enolates, followed by reaction with acyl chlorides (e.g., 3-methylbut-2-enoyl chloride) .

- Chromatographic purification : Silica gel chromatography (e.g., PE/EtOAc gradients) to isolate stereoisomers and remove diastereomeric impurities .

- Optical purity validation : Polarimetry ([α]D measurements) and chiral HPLC analysis (e.g., OD-H column, hexane/isopropanol eluent) .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Key techniques :

- NMR spectroscopy : H and C NMR to assign proton environments and carbonyl resonances (e.g., oxazolidinone C=O at ~1749 cm⁻¹ in IR) .

- Chiral HPLC : Resolve enantiomers (e.g., t values for diastereomers in evidence 2) .

- X-ray crystallography : For absolute configuration determination (though not directly cited in evidence, SHELX programs are standard for small-molecule refinement ).

Q. How can reaction conditions be optimized to maximize yield in oxazolidinone synthesis?

- Approaches :

- Solvent selection : Anhydrous THF or CHCl for moisture-sensitive steps (e.g., acyl chloride formation) .

- Stoichiometry control : Use of excess acylating agents (e.g., 1.2–1.5 equiv. of 3-methylbut-2-enoyl chloride) to drive reactions to completion .

- Temperature gradients : Gradual warming from −78°C to 0°C during enolate formation to minimize side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of this compound in asymmetric reactions?

- Analysis :

- Chelation control : SmI₂-mediated Reformatsky reactions favor syn addition due to coordination of the metal with the oxazolidinone carbonyl and α-haloacyl group, fixing the enolate geometry .

- Steric effects : The 4-isopropyl or 4-propyl substituent in oxazolidinones directs facial selectivity during nucleophilic attacks .

- Contradictions : Discrepancies in diastereomer ratios (e.g., 71% vs. 7% in evidence 9) suggest solvent polarity and temperature critically influence transition states .

Q. How can non-destructive separation of diastereomeric mixtures be achieved during synthesis?

- Strategies :

- Multi-step chromatography : Sequential PE/EtOAc gradients (e.g., 2:1 to 1:1) to resolve diastereomers with minor R differences (e.g., ∆R = 0.15 in evidence 6) .

- Crystallization-induced asymmetric transformation : Recrystallization from hexane/EtOAc to enrich major diastereomers .

- HPLC scale-up : Semi-preparative chiral columns for gram-scale separations .

Q. What role does this compound play as a chiral auxiliary in complex molecule synthesis?

- Applications :

- Polymer-supported synthesis : The oxazolidinone’s phenol group (analogous to evidence 5) enables covalent attachment to Merrifield or Wang resins for solid-phase peptide synthesis .

- Tandem reactions : Use in multi-step sequences (e.g., Reformatsky reaction followed by cross-coupling) to construct polycyclic frameworks .

- Chiral memory : Retention of stereochemistry after auxiliary removal (e.g., via hydrolysis or transesterification) .

Key Challenges and Recommendations

- Stereochemical drift : Monitor optical purity post-synthesis using periodic chiral HPLC to detect racemization .

- Scale-up limitations : Replace low-yield steps (e.g., 27% in evidence 2) with flow chemistry or microwave-assisted reactions .

- Data reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.